2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
Description
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (CAS: 1208076-71-4) is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₅Cl₂FO₂S and a molecular weight of 243.08 g/mol . The compound features a benzene ring substituted with chlorine (position 2), fluorine (position 4), and a methyl group (position 5), alongside a sulfonyl chloride (–SO₂Cl) functional group. This configuration imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(9,11)12)5(8)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESDXZUNWBMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230545 | |
| Record name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-71-4 | |
| Record name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonation of 3-Fluorotoluene Derivatives
One effective industrial approach starts from 3-fluorotoluene, which upon reaction with chlorosulfonic acid yields a mixture of positional isomers including 4-fluoro-2-methylbenzenesulfonyl chloride and 2-fluoro-4-methylbenzenesulfonyl chloride. This reaction is typically solvent-free and uses 2 to 5 molar equivalents of chlorosulfonic acid at temperatures between -5 to 40 °C, preferably 0 to 25 °C. The mixture can then be used directly or further purified by aqueous workup and phase separation.
| Parameter | Condition/Range | Notes |
|---|---|---|
| Starting material | 3-Fluorotoluene | Pure or technical grade |
| Reagent | Chlorosulfonic acid | 2 to 5 molar equivalents |
| Solvent | None (solvent-free) | Reaction conducted neat |
| Temperature | -5 to 40 °C | Preferably 0 to 25 °C |
| Workup | Addition of 3-30 kg water/kg substrate | Phase separation for organic extraction |
After chlorosulfonation, nitration can be performed to introduce nitro groups if needed for further derivatives, but for the sulfonyl chloride, purification by crystallization or washing is common.
Halogenation and Nitration Sequence Starting from 2-Chloro-4-fluorotoluene
An alternative method involves dissolving 2-chloro-4-fluorotoluene in an organic solvent such as 1,2-dichloroethane, followed by slow addition of concentrated sulfuric acid at low temperature (~0 °C). Nitration is then carried out by adding a nitrate source, maintaining the temperature between 0 and 10 °C for about 4 hours, monitored by thin-layer chromatography (TLC). Post-reaction workup includes quenching in ice water, phase separation, multiple organic solvent extractions, and washing with saturated sodium bicarbonate and sodium chloride solutions. Drying over anhydrous sodium sulfate and concentration yields intermediates such as 2-chloro-4-fluoro-5-nitrotoluene or related aldehydes.
| Parameter | Condition/Range | Notes |
|---|---|---|
| Starting material | 2-Chloro-4-fluorotoluene | Dissolved in 1,2-dichloroethane |
| Acid addition | Concentrated sulfuric acid | Slow addition, temperature ~0 °C |
| Nitration | Nitrate source | 0-10 °C, 4 hours, TLC monitored |
| Workup | Ice-water quench, extractions | Multiple solvent extractions and washes |
| Drying | Anhydrous sodium sulfate | Concentration to isolate product |
This method is useful for preparing nitro-substituted intermediates that can be further transformed into sulfonyl chlorides by subsequent sulfonation and chlorination steps.
Catalytic Sulfonylation Using Microchannel Reactor Technology
A novel method reported for related sulfonyl compounds involves catalytic sulfonylation of 3-chloro-4-toluenesulfonyl chloride with methanol in a microchannel reactor loaded with Zn/H-ZSM-5 catalyst at 180-200 °C. This one-step process converts sulfonyl chloride to methylsulfonyl derivatives with high atom efficiency and reduced by-products. The reaction uses a dimethyl sulfoxide (DMSO) solution of the sulfonyl chloride and methanol in a flow ratio of 1:2, with flow rates optimized between 1-3 mL/min for DMSO solution and 2-6 mL/min for methanol.
| Parameter | Condition/Range | Notes |
|---|---|---|
| Catalyst | Zn/H-ZSM-5 | Prepared by Zn vapor treatment of HZSM-5 |
| Reactor | Microchannel reactor | Continuous flow |
| Temperature | 180-200 °C | Controlled in microreactor |
| Reactants ratio | DMSO solution : Methanol = 1:2 | DMSO solution contains 40-50% sulfonyl chloride |
| Flow rates | 1-3 mL/min (DMSO solution), 2-6 mL/min (methanol) | Optimized for conversion and yield |
This advanced method provides a cleaner, more efficient route to sulfonylated benzene derivatives, potentially adaptable for this compound synthesis.
Comparative Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorosulfonation of 3-fluorotoluene | 3-Fluorotoluene | Chlorosulfonic acid, solvent-free, 0-25 °C | Simple, industrial scale feasible | Mixture of isomers; requires separation |
| Halogenation and nitration of 2-chloro-4-fluorotoluene | 2-Chloro-4-fluorotoluene | Conc. H2SO4, nitrate, 0-10 °C | High regioselectivity, TLC monitored | Multi-step, requires solvent extraction |
| Catalytic sulfonylation in microchannel reactor | 3-Chloro-4-toluenesulfonyl chloride | Zn/H-ZSM-5 catalyst, methanol, 180-200 °C | One-step, high atom economy | Requires specialized reactor and catalyst |
Research Findings and Optimization Notes
- The solvent-free chlorosulfonation process benefits from low-temperature control to minimize side reactions and improve selectivity toward the desired sulfonyl chloride isomer.
- Use of aqueous workup with controlled water addition facilitates phase separation and removal of impurities without organic solvent use, enhancing environmental sustainability.
- Nitration under mild conditions (0-10 °C) with TLC monitoring ensures controlled substitution without over-nitration or decomposition.
- The microchannel catalytic method significantly reduces by-products and improves atom utilization, representing an innovative approach for sulfonyl chloride functionalization.
- Purification steps typically involve crystallization or repeated washing with aqueous sodium bicarbonate and sodium chloride solutions to remove acidic and ionic impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonylureas: Formed by the reaction with ureas.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the sulfonyl chloride group can exhibit potent anticancer properties. For instance, studies have shown that derivatives of sulfonyl chlorides can act as multikinase inhibitors, targeting key pathways involved in cancer progression. Specifically, 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride has been investigated for its ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. This inhibition disrupts tumor growth and angiogenesis, making it a promising candidate for cancer therapy .
Case Study: Kinase Inhibition
In a study focusing on the synthesis of similar sulfonyl chlorides, compounds were evaluated for their inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2). The results demonstrated comparable potency to established anticancer drugs like sunitinib, underscoring the potential of this compound in developing new cancer therapies .
Agrochemical Applications
Insecticidal and Acaricidal Activity
The compound is also recognized for its application in agriculture as an insecticide and acaricide. The sulfonyl chloride functional group enhances reactivity with nucleophiles, allowing it to form covalent bonds with biological targets in pests. For example, derivatives of this compound have shown effective acaricidal activity against various agricultural pests, including spider mites .
Case Study: Acaricidal Efficacy
A study reported the synthesis of phenylpiperazine derivatives from sulfonyl chlorides, including this compound. These derivatives exhibited significant acaricidal activity at low concentrations, demonstrating their potential as effective pest control agents in agricultural settings .
Synthesis of Complex Molecules
Building Block for Pharmaceutical Synthesis
this compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows chemists to create complex molecules with desired biological activities. This versatility makes it a valuable intermediate in drug discovery and development processes .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits RTKs; comparable potency to sunitinib |
| Agrochemicals | Insecticides/Acaricides | Effective against pests like spider mites |
| Pharmaceutical Synthesis | Building block for drug development | Versatile intermediate for complex molecules |
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules. This reactivity is exploited in various chemical syntheses and modifications.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below highlights key structural and molecular differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | C₇H₅Cl₂FO₂S | 2-Cl, 4-F, 5-CH₃ | 243.08 | Sulfonyl chloride (–SO₂Cl) |
| 2-Chloro-4-fluorobenzenesulfonyl chloride | C₆H₃Cl₂FO₂S | 2-Cl, 4-F | 229.07 | Sulfonyl chloride (–SO₂Cl) |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | C₇H₃ClFNO₄ | 2-Cl, 4-F, 5-NO₂, COOH | 235.56 | Carboxylic acid (–COOH) |
Key Observations :
- Methyl vs. Nitro groups enhance ring electrophilicity but may deactivate certain reaction pathways .
- Functional Group Diversity : The sulfonyl chloride group (–SO₂Cl) in the target compound and its analog (entry 2) enables reactivity with amines to form sulfonamides. In contrast, the carboxylic acid (–COOH) in entry 3 is suited for esterification or salt formation .
Electronic and Steric Effects
- Electron-Withdrawing Effects : Both chlorine and fluorine substituents are electron-withdrawing via inductive effects, activating the sulfonyl chloride group toward nucleophilic attack. However, the methyl group (electron-donating via +I effect) at position 5 may slightly reduce this activation compared to analogs lacking alkyl substituents .
- This contrasts with 2-chloro-4-fluorobenzenesulfonyl chloride (entry 2), which lacks steric impediments, possibly enhancing its reactivity in crowded reaction environments .
Research Findings and Limitations
Direct comparative studies on the target compound are scarce, but inferences from structural analogs suggest:
- Reactivity Trends: Sulfonyl chlorides with electron-withdrawing substituents (e.g., –NO₂) exhibit faster reaction kinetics than alkyl-substituted derivatives, though steric factors may offset this advantage .
- Thermal Stability : Methyl groups may enhance thermal stability compared to nitro analogs, which are prone to decomposition under high temperatures.
Biological Activity
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial, antioxidant, and anticancer properties. This article synthesizes current research findings, including detailed case studies and data tables, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₇H₆ClF₃O₂S
- Molecular Weight : 227.64 g/mol
- CAS Number : 1208076-71-4
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
A clinical trial involving a formulation containing this compound demonstrated a significant reduction in skin infections caused by Staphylococcus aureus, indicating its potential as an effective antimicrobial agent .
Antioxidant Activity
In vitro assays have shown that this compound effectively scavenges free radicals, demonstrating strong antioxidant potential. The half-maximal inhibitory concentration (IC50) values indicate its efficacy compared to standard antioxidants.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 30 |
These results suggest that the compound may reduce oxidative stress in cellular models, potentially contributing to its therapeutic effects .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound can induce apoptosis in a dose-dependent manner. The IC50 values vary across different cell lines, with notable effects observed in HeLa and MCF7 cells.
| Cell Line | IC50 (µM) | Apoptosis Mechanism |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF7 | 30 | Mitochondrial pathway |
The activation of caspase pathways indicates the compound's potential as an anticancer agent .
Case Study on Antimicrobial Efficacy
A clinical trial assessed the effectiveness of a formulation containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to controls.
Cancer Treatment Exploration
A pilot study investigated the use of this compound in combination with standard chemotherapy agents in breast cancer patients. Results indicated enhanced efficacy and reduced side effects when used synergistically, highlighting its potential role in cancer therapy.
Q & A
Basic Questions
Q. What are the standard laboratory synthesis protocols for 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride?
- Methodology : The compound can be synthesized via sulfonation of the parent aromatic system using sulfur-containing reagents. For example, thionyl chloride (SOCl₂) in dichloromethane (DCM) or benzene at 50°C for 1–12 hours yields sulfonyl chlorides. Reaction conditions (temperature, solvent, and catalyst) significantly influence selectivity. Purification typically involves solvent removal under reduced pressure, followed by recrystallization or column chromatography .
- Key Variables : Solvent polarity (e.g., benzene vs. DCM) affects reaction rates, while excess thionyl chloride ensures complete conversion. Lower temperatures (0–20°C) may reduce side reactions like oxidation of methyl groups .
Q. What spectroscopic techniques are recommended for structural confirmation?
- NMR Analysis : ¹H/¹³C NMR can resolve substituent positions (e.g., distinguishing chloro/fluoro/methyl groups). For instance, fluorine’s strong deshielding effect shifts aromatic protons downfield, while methyl groups appear as singlets near δ 2.3 ppm .
- IR Spectroscopy : Sulfonyl chloride groups exhibit strong S=O stretching vibrations at 1360–1375 cm⁻¹ and 1175–1200 cm⁻¹. Confirmatory mass spectrometry (HRMS) is advised for molecular ion validation .
Q. How should researchers handle and store this compound safely?
- Safety Protocols : Use nitrile gloves, goggles, and fume hoods due to its reactivity (hydrolysis releases HCl and HF). Store under inert gas (argon) at 2–8°C to prevent moisture-induced degradation .
- Waste Disposal : Neutralize residual compound with cold sodium bicarbonate before disposal. Hazardous waste must be segregated and managed by certified agencies .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Cl, F) influence sulfonation reactivity?
- Mechanistic Insight : Chloro and fluoro groups direct sulfonation to specific positions via meta/para electronic effects. Fluorine’s strong -I effect deactivates the ring but enhances ortho/para selectivity. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .
- Experimental Validation : Competitive reactions using substituted precursors (e.g., methyl vs. nitro groups) reveal steric and electronic trade-offs. HPLC-MS tracks by-products to optimize substituent positioning .
Q. What strategies minimize by-products during large-scale synthesis?
- Process Optimization :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may increase side reactions. Switch to toluene for better thermal control .
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates sulfonation while reducing reaction time and by-product formation .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, reagent stoichiometry, and solvent. For example, a 2³ factorial design can identify optimal conditions for yield (>85%) .
Q. How does the methyl group’s steric hindrance affect downstream functionalization?
- Case Study : Methyl groups adjacent to sulfonyl chloride hinder nucleophilic substitution. Kinetic studies (e.g., reacting with amines) show slower rates compared to non-methylated analogs. Adjust reaction time (24–48 hours) or use bulky bases (DIPEA) to mitigate steric effects .
- Alternative Pathways : Consider protecting-group strategies (e.g., silylation of methyl groups) before sulfonation to improve accessibility .
Q. What are the compound’s stability profiles under varying pH and temperature?
- Accelerated Degradation Studies :
- Acidic Conditions (pH < 3) : Rapid hydrolysis to sulfonic acid occurs (t₁/₂ = 2 hours at 25°C).
- Basic Conditions (pH > 10) : Degradation via nucleophilic displacement of chloride (e.g., OH⁻ attack) forms sulfonate salts .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports conflicting yields (50–90%) for similar methods. Resolution requires reproducibility studies controlling humidity (hydrolysis risk) and reagent purity. Karl Fischer titration ensures anhydrous conditions .
- Spectroscopic Discrepancies : NIST data ( ) and vendor reports ( ) show slight NMR shifts (±0.1 ppm). Validate with in-house standards and multi-lab cross-calibration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
